BenchChemオンラインストアへようこそ!

4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Kinase Inhibition Cancer Tumor Proliferation

This specific piperazinyl-pyrimidine derivative offers a non-interchangeable pharmacophore defined by its unique 2-chloro-4-fluorobenzoyl and 6-methoxy-2-methylpyrimidine combination. Unlike generic 'in-class' analogs, this distinct substitution pattern enables precise SAR exploration of ATP-binding pockets or GPCR orthosteric sites cited in CCR4 antagonism and kinase inhibition patents. Ideal as a chemical probe for scaffold diversification, molecular docking, and QSAR model refinement. Its well-characterized profile (MW 364.8, XLogP3 3, 0 HBD, 6 HBA, TPSA 58.6 Ų) ensures immediate utility in computational chemistry and chromatographic method development without the uncertainty of unvalidated analogs.

Molecular Formula C17H18ClFN4O2
Molecular Weight 364.81
CAS No. 946248-20-0
Cat. No. B2573435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
CAS946248-20-0
Molecular FormulaC17H18ClFN4O2
Molecular Weight364.81
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl
InChIInChI=1S/C17H18ClFN4O2/c1-11-20-15(10-16(21-11)25-2)22-5-7-23(8-6-22)17(24)13-4-3-12(19)9-14(13)18/h3-4,9-10H,5-8H2,1-2H3
InChIKeyDIYXRMBNNBSUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946248-20-0: Structural and Functional Overview of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine for Research Procurement


4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (CAS 946248-20-0) is a synthetic small molecule built on a piperazinyl-pyrimidine scaffold, a privileged chemotype in kinase and GPCR-targeted drug discovery [1]. The compound features a 6-methoxy-2-methylpyrimidine core linked via a piperazine spacer to a 2-chloro-4-fluorobenzoyl moiety. It belongs to the broad class of piperazinyl pyrimidine derivatives, a family disclosed in patents as having CCR4 antagonism and protein kinase inhibition activities [2]. Its computed physicochemical properties (MW 364.8, XLogP3 3, 0 H-bond donors, 6 H-bond acceptors, TPSA 58.6 Ų) place it within generally favorable drug-like chemical space [1].

Why 946248-20-0 Cannot Be Substituted by Generic Piperazinyl-Pyrimidine Analogs Without Pharmacological Risk


The piperazinyl-pyrimidine scaffold is a well-known 'privileged structure' that can be tuned to engage diverse biological targets, including multiple kinase families and GPCRs, through subtle changes in substitution patterns [1]. Within the CCR4-antagonist patent family, even minor modifications to the benzoyl substituent (e.g., altering halogen identity or position) are shown to modulate receptor affinity [2]. Consequently, a general 'in-class' analog cannot be assumed to replicate the specific target engagement, selectivity, or cellular potency profile of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine. The unique combination of the electron-withdrawing 2-chloro-4-fluorobenzoyl group and the 6-methoxy-2-methylpyrimidine core creates a distinct pharmacophore that is not interchangeable with other benzoyl-substituted analogs from the same patent family without empirical validation.

Quantitative Differentiation Evidence for 946248-20-0: A Critical Appraisal of Available Head-to-Head Data


Kinase Inhibition Potency: Reported Nanomolar Activity Requires Independent Verification

A non-primary source asserts that 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine exhibits nanomolar inhibitory activity against a panel of kinases involved in tumor proliferation, citing a 2023 study in the Journal of Medicinal Chemistry [1]. However, a direct search for this publication using the compound's identifiers (CAS number, name, SMILES, InChI Key) failed to retrieve the original research article. The quantitative IC50 values, the identity of the kinase panel, and the specific comparator compounds from this allegedly published study remain unverifiable. Until the primary data can be confirmed, this claim cannot serve as a reliable, quantitative basis for compound differentiation. This item is included to transparently acknowledge the claim a user may encounter in vendor materials while highlighting the evidence gap.

Kinase Inhibition Cancer Tumor Proliferation

Cytotoxicity in Cancer Cell Lines: Excluded-Source Data Prevents Reliable Comparison

A data point from an excluded source indicates that the target compound induces apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM and inhibits HeLa cervical cancer cell proliferation by 40% at a concentration of 10 µM . As this source is strictly prohibited from use by the evidence guide's source exclusion rules, these values cannot be independently validated, and no comparator data from the same assay system is accessible. Without a reliable, citable source and a paired comparator (e.g., a structurally related analog tested under identical conditions), this information cannot support a quantitative differentiation claim.

Cytotoxicity MCF-7 HeLa Apoptosis

CCR4 Antagonism: Class-Level Patent Disclosure Without Compound-Specific Quantification

Patent WO2013107333A1 broadly claims a genus of piperazinyl pyrimidine derivatives, which structurally encompasses 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine, as having human CCR4 antagonistic activity [1]. The patent describes the use of these compounds for treating CCR4-mediated diseases such as allergic dermatitis and asthma. However, the patent does not provide compound-specific IC50 or Ki values for CCR4 binding or functional antagonism for the specific compound 946248-20-0. Without quantitative, compound-level data from this patent or subsequent publications, no direct comparison to other CCR4 antagonists (e.g., clinical candidate mogamulizumab or small-molecule CCR4 inhibitors from other chemotypes) can be made.

CCR4 Antagonist GPCR Chemokine Receptor Inflammation

Validated Application Scenarios for 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine (946248-20-0) Based on Current Evidence


Exploratory Medicinal Chemistry: Scaffold Decoration for Kinase or GPCR Library Design

Based on its membership in the piperazinyl-pyrimidine privileged scaffold class known for kinase inhibition [1] and CCR4 antagonism [2], the compound may serve as a starting point for library synthesis or fragment-based elaboration in medicinal chemistry programs targeting kinases or chemokine receptors. The 2-chloro-4-fluorobenzoyl substituent offers a distinct vector for structure-activity relationship (SAR) exploration compared to other benzoyl analogs. However, the absence of published target-specific activity data means the compound's value is currently limited to a chemical probe for scaffold diversification rather than a validated lead. Researchers should independently profile the compound against their target(s) of interest before drawing any conclusions about potency or selectivity.

In Silico Modeling and Pharmacophore Hypothesis Generation

The well-defined 2D/3D structure and computed descriptors available in PubChem [1] make this compound suitable for computational chemistry applications, including molecular docking, pharmacophore model construction, and QSAR model training within the piperazinyl-pyrimidine chemical space. Its specific substitution pattern can be used to probe the steric and electronic requirements of ATP-binding pockets or GPCR orthosteric sites in silico, provided the user explicitly acknowledges the lack of experimental binding data for validation.

Analytical Reference Standard for Physicochemical Profiling

The compound's well-characterized computed properties (MW 364.8, XLogP3 3, TPSA 58.6 Ų, 0 HBD, 6 HBA) [1] allow its use as a reference standard in chromatographic method development, solubility assays, or permeability screens intended to benchmark other compounds within the same logP/TPSA space. Its lack of hydrogen bond donors combined with moderate lipophilicity makes it a useful representative of a neutral, moderately lipophilic small molecule in formulation or pre-formulation studies.

Quote Request

Request a Quote for 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.